5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” is a compound with the CAS Number: 850021-38-4 . It has a molecular weight of 259.16 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” is 1S/C10H8Cl2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” is a powder that is stored at room temperature . It has a molecular weight of 259.16 .
Scientific Research Applications
Chemical Synthesis and Modification
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine and its derivatives have been synthesized for various chemical studies. For example, a compound was synthesized through a process involving 2,4-dichloro-benzaldehyde and thiosemicarbazide, leading to the formation of Schiff bases characterized by IR and 1HNMR techniques (H. Ling, 2007). This highlights the chemical's role in facilitating the synthesis of complex molecules with potential applications in various fields of science.
Antimicrobial Applications
The antimicrobial properties of derivatives have been explored, with specific compounds demonstrating moderate activity against bacterial and fungal strains. For instance, the synthesis of formazans from a Mannich base of a related compound showed antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (P. Sah et al., 2014). This research opens the door to developing new antimicrobial agents that could address the growing concern of antibiotic resistance.
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have predicted the effectiveness of similar thiazole and thiadiazole derivatives as corrosion inhibitors for iron, demonstrating the potential of such compounds in protecting metals against corrosion (S. Kaya et al., 2016). This application is particularly relevant in industrial settings, where metal corrosion can lead to significant economic losses.
Molecular Structure Analysis
The detailed molecular structure analysis of related compounds through spectroscopic techniques and crystallography has provided insights into their chemical behavior and interactions. For example, the study of the crystal and molecular structure of a related compound offered valuable information on its structural geometry, electronic properties, and potential as a nonlinear optical (NLO) material (Nagaraju Kerru et al., 2019). Such analyses are fundamental in the design and development of new materials with specific electronic or optical properties.
Insecticidal and Antiviral Activities
Research into the insecticidal and antiviral activities of thiazole derivatives has shown promising results. For instance, the synthesis of new sulfonamide derivatives starting from 4-chlorobenzoic acid revealed compounds with anti-tobacco mosaic virus activity, highlighting the potential for developing new plant protection agents (Zhuo Chen et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” are not mentioned in the available literature, similar compounds have been developed to study the kinetics, regulation, and function of certain cation channels . This suggests potential future research directions in the field of biochemistry and pharmacology.
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . This aromaticity allows thiazoles to readily undergo electrophilic substitution, similar to the benzene ring .
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRQCFMFZRRPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.